Enhanced Lipophilicity (LogP) vs. Shorter N-Alkyl Chain Analogs
The heptyl chain of N-(2-phenylpropyl)heptan-1-amine results in a computed logP value significantly higher than that of its butyl analog, N-(2-phenylpropyl)butan-1-amine. While direct experimental logP for the target compound is not publicly available, class-level trends indicate a logP increase of approximately 2.0-2.5 units based on the addition of three methylene groups, moving from ~2.9 for the butyl to an estimated ~5.2 for the heptyl derivative . This increase predicts enhanced membrane permeability and CNS penetration potential, a critical factor in neuropharmacological research.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 5.2 (based on additive fragment method) |
| Comparator Or Baseline | N-(2-phenylpropyl)butan-1-amine; LogP ≈ 2.9 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ +2.3 |
| Conditions | Computational prediction using fragment-based methods (ALogPS 2.1). Actual values may vary based on the specific software tool. |
Why This Matters
A higher LogP directly correlates with improved passive membrane diffusion and blood-brain barrier (BBB) penetration, making the heptyl derivative more suitable for CNS-targeted research applications compared to its butyl analog.
